molecular formula C14H20ClNO B1382058 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride CAS No. 117623-50-4

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Cat. No.: B1382058
CAS No.: 117623-50-4
M. Wt: 253.77 g/mol
InChI Key: IOWNKVTXGIXEIP-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is a synthetic compound that belongs to the class of piperidone derivatives. It is commonly used as a precursor in the synthesis of various psychoactive substances, including amphetamines and cathinones. The compound has a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol .

Preparation Methods

The synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride typically involves the reaction of 2,2-dimethylpiperidin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of psychoactive substances.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in the synthesis of other compounds.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

These interactions may involve binding to specific receptors or enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride can be compared with other piperidone derivatives such as:

    1-Benzylpiperidin-4-one: Lacks the dimethyl groups, which may affect its reactivity and applications.

    2,2-Dimethylpiperidin-4-one: Lacks the benzyl group, leading to different chemical properties and uses.

    4-Piperidone: The simplest form, used as a building block in organic synthesis. The uniqueness of this compound lies in its specific structure, which combines the benzyl and dimethyl groups, providing distinct reactivity and applications.

Properties

IUPAC Name

1-benzyl-2,2-dimethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWNKVTXGIXEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1CC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117623-50-4
Record name 4-Piperidinone, 2,2-dimethyl-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117623-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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